



TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TCO-PEG36-acid	
Cat. No.:	B15577327	Get Quote

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Introduction

TCO-PEG36-acid is a key reagent in the rapidly advancing field of in vivo imaging, particularly for pre-targeted strategies. This molecule incorporates a trans-cyclooctene (TCO) group, a highly reactive dienophile, linked to a 36-unit polyethylene glycol (PEG) spacer with a terminal carboxylic acid. The TCO moiety enables extremely fast and highly specific bioorthogonal "click chemistry" reactions with tetrazine (Tz)-bearing probes.[1][2][3] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for applications in living systems.[1][3]

The long, hydrophilic PEG36 chain enhances the solubility and pharmacokinetic properties of the molecule, reducing non-specific binding and improving in vivo circulation times.[4][5] The terminal carboxylic acid allows for the covalent conjugation of **TCO-PEG36-acid** to primary amine groups on targeting vectors such as antibodies, peptides, or nanoparticles, through the formation of a stable amide bond.[6]

This document provides detailed application notes and protocols for the use of **TCO-PEG36-acid** in pre-targeted in vivo imaging applications.

Properties of TCO-PEG36-acid



Property	Value	Reference
Molecular Formula	C84H163NO40	[6]
Molecular Weight	1827.2 g/mol	[6]
Purity	Typically ≥90%	[6]
Solubility	DMSO, DMF, DCM	[6]
Storage	-20°C	[6]
Reactivity	Reacts with tetrazine- containing compounds	[6]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive ciscyclooctene (CCO) form. Therefore, long-term storage is not recommended.[5][6]

Principle of Pre-targeted In Vivo Imaging

Pre-targeted in vivo imaging is a two-step strategy designed to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[7][8]

- Step 1: Administration of the Targeting Agent: A targeting molecule (e.g., an antibody specific for a tumor antigen) is conjugated with **TCO-PEG36-acid**. This TCO-functionalized antibody is administered to the subject. A waiting period allows the antibody to accumulate at the target site (e.g., a tumor) and for the unbound antibody to clear from the bloodstream.[8][9]
- Step 2: Administration of the Imaging Probe: A small, rapidly clearing imaging probe carrying a tetrazine (Tz) moiety and a reporter (e.g., a fluorophore or a radionuclide for PET or SPECT imaging) is administered.[8][9]
- In Vivo Click Reaction: The tetrazine-probe rapidly and specifically reacts with the TCOfunctionalized antibody accumulated at the target site. The unbound tetrazine-probe is quickly cleared from the body.[8][10]
- Imaging: Imaging is performed after the unbound probe has cleared, resulting in a highcontrast image of the target site.[8]



Experimental Protocols Protocol 1: Conjugation of TCO-PEG36-acid to a Targeting Antibody

This protocol describes the conjugation of **TCO-PEG36-acid** to a primary amine-containing targeting antibody using EDC/NHS chemistry.

Materials:

- Targeting Antibody (in a buffer free of primary amines, e.g., PBS)
- TCO-PEG36-acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Spin Desalting Columns

Procedure:

- Antibody Preparation:
 - Exchange the antibody into a phosphate buffer (pH 7.2-7.5).
 - Adjust the antibody concentration to 2-5 mg/mL.
- Activation of TCO-PEG36-acid:
 - Immediately before use, prepare a 10 mM stock solution of TCO-PEG36-acid in anhydrous DMSO.
 - Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.



- In a microcentrifuge tube, combine a 10-20 fold molar excess of TCO-PEG36-acid, EDC, and NHS relative to the antibody.
- Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the TCO-PEG36-acid.
- Conjugation Reaction:
 - Add the activated **TCO-PEG36-acid** solution to the antibody solution.
 - Incubate the reaction for 2 hours at room temperature with gentle mixing.
- Purification:
 - Remove unreacted TCO-PEG36-acid and byproducts by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.
- Characterization:
 - Determine the protein concentration of the purified TCO-antibody conjugate using a standard protein assay (e.g., BCA).
 - Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

Protocol 2: Pre-targeted In Vivo Imaging in a Xenograft Mouse Model

This protocol provides a general workflow for pre-targeted fluorescence imaging in a subcutaneous tumor xenograft mouse model.

Materials:

- Tumor-bearing mice
- TCO-functionalized targeting antibody (from Protocol 1)
- Tetrazine-functionalized imaging probe (e.g., Tetrazine-Fluorophore)



- Sterile PBS
- In vivo imaging system

Procedure:

- Administration of TCO-Antibody:
 - Administer the TCO-functionalized antibody to the tumor-bearing mice via intravenous (tail vein) injection. The typical dose is 100 μg per mouse.[11]
- · Accumulation and Clearance Period:
 - Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[11]
 [12]
- Administration of Tetrazine-Probe:
 - Dissolve the tetrazine-functionalized imaging probe in sterile PBS.
 - Administer the probe via intravenous injection. The optimal dose and timing should be determined empirically.
- In Vivo Imaging:
 - Anesthetize the mice (e.g., using isoflurane).
 - Place the mouse in the in vivo imaging system.
 - Acquire images at various time points post-injection of the tetrazine-probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal at the target site and the clearance of the unbound probe.

Quantitative Data from Pre-targeted Imaging Studies

The following tables summarize biodistribution data from pre-targeted PET imaging studies that have utilized the TCO-tetrazine click chemistry platform. While these studies may not have



used **TCO-PEG36-acid** specifically, they demonstrate the quantitative potential of this in vivo imaging strategy.

Table 1: Biodistribution of 89Zr-labeled U36 Antibody in HNSCC Xenografts (%ID/g)[9]

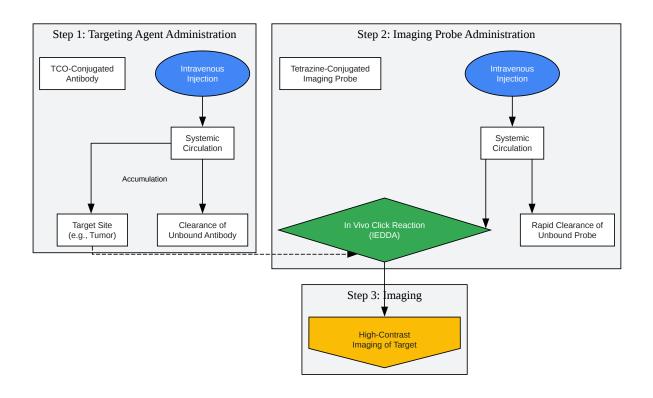
Organ	Targeted Approach (72h p.i.)	Pre-targeted Approach (24h interval)	Pre-targeted Approach (48h interval)
Blood	11.2 ± 2.0	0.3 ± 0.1	0.2 ± 0.1
Heart	2.6 ± 0.3	0.2 ± 0.0	0.1 ± 0.0
Lungs	5.0 ± 0.7	0.4 ± 0.1	0.3 ± 0.1
Liver	5.5 ± 1.1	0.8 ± 0.1	0.6 ± 0.1
Spleen	3.5 ± 0.6	0.3 ± 0.1	0.2 ± 0.1
Kidneys	4.8 ± 0.5	0.5 ± 0.1	0.4 ± 0.1
Muscle	1.8 ± 0.4	0.1 ± 0.0	0.1 ± 0.0
Bone	3.9 ± 0.5	0.6 ± 0.1	0.4 ± 0.1
Tumor	17.1 ± 3.0	1.6 ± 0.3	1.5 ± 0.2

Table 2: Tumor-to-Background Ratios for 89Zr-labeled U36 Antibody[9]

Ratio	Targeted Approach	Pre-targeted Approach (24h interval)	Pre-targeted Approach (48h interval)
Tumor-to-Blood	1.6 ± 0.4	5.1 ± 1.4	7.0 ± 2.6
Tumor-to-Muscle	10.1 ± 3.3	12.8 ± 4.0	12.3 ± 4.8
Tumor-to-Bone	4.6 ± 1.1	2.6 ± 0.6	3.7 ± 1.3
Tumor-to-Liver	3.2 ± 0.8	2.0 ± 0.4	2.5 ± 0.7



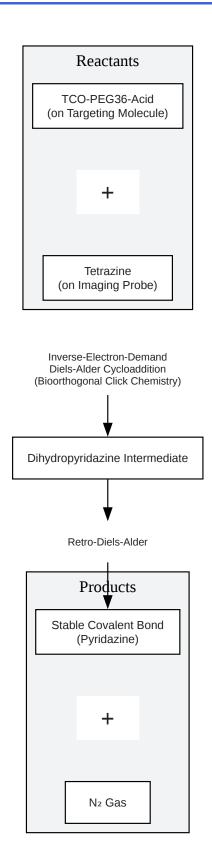
Visualizations



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Caption: Pre-targeted in vivo imaging workflow.





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Caption: TCO and tetrazine bioorthogonal reaction.



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- To cite this document: BenchChem. [TCO-PEG36-acid for In Vivo Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577327#tco-peg36-acid-for-in-vivo-imaging-applications]

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